molecular formula C20H15F B14609629 9-(4-Fluorophenyl)-9-methyl-9H-fluorene CAS No. 60253-08-9

9-(4-Fluorophenyl)-9-methyl-9H-fluorene

Cat. No.: B14609629
CAS No.: 60253-08-9
M. Wt: 274.3 g/mol
InChI Key: SQIZAMAIMUJGKT-UHFFFAOYSA-N
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Description

9-(4-Fluorophenyl)-9-methyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Fluorophenyl)-9-methyl-9H-fluorene typically involves the reaction of 9-methylfluorene with 4-fluorobenzene under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{9-methylfluorene} + \text{4-fluorobenzene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 9-(4-Fluorophenyl)-9-methyl-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

9-(4-Fluorophenyl)-9-methyl-9H-fluorene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-(4-Fluorophenyl)-9-methyl-9H-fluorene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

    9-Phenyl-9H-fluorene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    9-(4-Chlorophenyl)-9-methyl-9H-fluorene: Contains a chlorine atom instead of fluorine, which may alter its electronic properties and reactivity.

    9-(4-Bromophenyl)-9-methyl-9H-fluorene: Contains a bromine atom, leading to different reactivity patterns compared to the fluorine derivative.

Uniqueness: The presence of the fluorine atom in 9-(4-Fluorophenyl)-9-methyl-9H-fluorene imparts unique electronic properties, such as increased electronegativity and altered dipole moment, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

60253-08-9

Molecular Formula

C20H15F

Molecular Weight

274.3 g/mol

IUPAC Name

9-(4-fluorophenyl)-9-methylfluorene

InChI

InChI=1S/C20H15F/c1-20(14-10-12-15(21)13-11-14)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3

InChI Key

SQIZAMAIMUJGKT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)F

Origin of Product

United States

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